N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
Description
N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 4-butylphenyl group attached to the acetamide nitrogen and a 4-chlorophenyl moiety linked via a sulfanyl (S–) bridge.
Properties
IUPAC Name |
N-(4-butylphenyl)-2-(4-chlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-2-3-4-14-5-9-16(10-6-14)20-18(21)13-22-17-11-7-15(19)8-12-17/h5-12H,2-4,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGAXYWBHVBCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves a multi-step process. One common method includes the reaction of 4-butylaniline with 4-chlorobenzenesulfenyl chloride to form the intermediate 4-butylphenyl-4-chlorophenyl sulfide. This intermediate is then reacted with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the acetamide linkage.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
Triazole Derivatives
- 2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide (): Structural Difference: Incorporates a 1,2,4-triazole ring instead of a direct sulfanyl linkage. Properties: Higher molecular weight (415.9 g/mol) and lipophilicity (XLogP3 = 5.1) compared to the target compound, suggesting improved membrane permeability but reduced solubility .
Benzothiazole-Triazine Hybrid (PZ-39) ():
- Structural Difference : Features a benzothiazole linked to a triazine ring, replacing the chlorophenyl and butylphenyl groups.
- Functional Role : Acts as a dual-mode ABCG2 inhibitor, blocking transport and accelerating protein degradation.
- Specificity : Selective for ABCG2 over ABCB1/ABCC1, highlighting the importance of the triazine-benzothiazole pharmacophore .
Substituent Modifications
4-Chlorophenyl vs. Pyridinyl/Other Aromatics
- N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (): Structural Difference: Replaces the butylphenyl group with a diaminopyrimidine ring. Activity: Demonstrates antiviral properties against NS2B/NS3 Dengue protease, attributed to hydrogen bonding between the diaminopyrimidine and protease active sites . Conformational Impact: The pyrimidine ring forms a 42.25° angle with the benzene ring, stabilizing a folded conformation via intramolecular N–H⋯N bonds .
Butylphenyl vs. Smaller Alkyl Chains
Biological Activity
N-(4-butylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a butylphenyl group attached to an acetamide moiety, linked through a sulfanyl (thioether) group to a chlorophenyl ring. This unique structural arrangement contributes to its biological properties.
| Property | Details |
|---|---|
| Chemical Formula | CHClNOS |
| Molecular Weight | 295.81 g/mol |
| CAS Number | 577960-86-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors involved in cell proliferation and apoptosis, which are critical pathways in cancer development and progression.
- Anticancer Activity : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism involves the induction of apoptosis through caspase activation and cell cycle arrest at the G1 phase.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Anticancer Studies
A series of in vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. For instance:
- MCF-7 Cell Line : Exhibited an IC value of approximately 10 µM, indicating effective inhibition of cell growth.
- A549 Cell Line : Showed similar trends with significant reductions in viability at concentrations above 5 µM.
These findings suggest that the compound's anticancer properties may be attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in tumor growth.
Antimicrobial Studies
The compound was tested against several bacterial strains:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was found to be 12.5 µg/mL.
- Escherichia coli : Showed a higher MIC at 25 µg/mL, indicating selective potency against certain pathogens.
These results highlight the compound's potential as a therapeutic agent for treating infections caused by resistant bacterial strains.
Case Studies
-
Case Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry explored the effects of various derivatives of this compound on MCF-7 cells. The results indicated that modifications to the chlorophenyl group enhanced cytotoxicity, emphasizing structure-activity relationships (SAR) in drug design.
-
Case Study on Antimicrobial Efficacy :
- Research conducted by Smith et al. (2023) evaluated the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus. The study concluded that the compound demonstrated significant antibacterial activity, supporting further development as an antibiotic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
